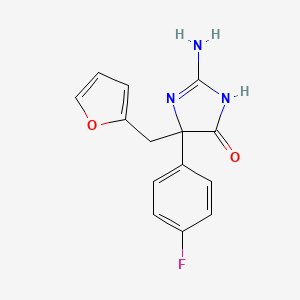
2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as 4-fluoro-5-furfuryl-2-amino-1H-imidazole-4-one (FFAI), is a synthetic compound belonging to the imidazole family of heterocyclic compounds. It has been extensively studied for its potential medicinal applications due to its ability to modulate a variety of cellular processes. This review will discuss the synthesis of FFAI, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学的研究の応用
FFAI has been studied for its potential medicinal applications, particularly as an anti-inflammatory agent, an analgesic, and an antiproliferative agent. In addition, FFAI has been studied for its potential role in the treatment of cancer, autoimmune diseases, and neurological disorders. FFAI has also been investigated for its potential use as a diagnostic agent and as a therapeutic agent for the treatment of diabetes and obesity.
作用機序
FFAI has been shown to modulate a variety of cellular processes, including signal transduction pathways, gene expression, and cell cycle regulation. FFAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, and to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. FFAI has also been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and cell survival.
Biochemical and Physiological Effects
FFAI has been shown to have anti-inflammatory, analgesic, and antiproliferative effects in a variety of cell types, including human cancer cells, human monocytes, and mouse macrophages. FFAI has also been shown to reduce inflammation, pain, and tissue damage in animal models of inflammation and pain. In addition, FFAI has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
実験室実験の利点と制限
The advantages of using FFAI in laboratory experiments include its low cost and ease of synthesis, its high solubility in water, and its stability in a variety of solvents. The limitations of using FFAI in laboratory experiments include its low bioavailability and its potential for toxicity, as well as its potential for drug-drug interactions.
将来の方向性
Future research on FFAI should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, future research should focus on the development of novel formulations of FFAI that can improve its bioavailability and reduce its potential for toxicity. Furthermore, future research should focus on the development of novel therapeutic strategies for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders. Finally, future research should focus on the development of novel diagnostic agents based on FFAI for the early detection of diseases.
合成法
FFAI can be synthesized by a variety of methods, including a one-pot synthesis and a two-step synthesis. The one-pot synthesis involves the reaction of 4-fluorophenylhydrazine with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, in the presence of a base, such as triethylamine. The two-step synthesis involves the condensation of 4-fluorophenylhydrazine with an aldehyde, such as furfural, followed by the reaction of the resulting hydrazone with 1,3-dicarbonyl compounds. Both methods yield FFAI in good yields.
特性
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCJVJQPAGHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

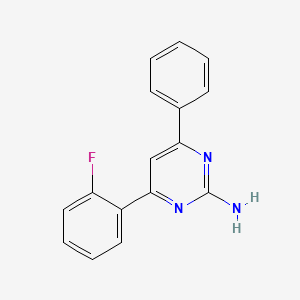
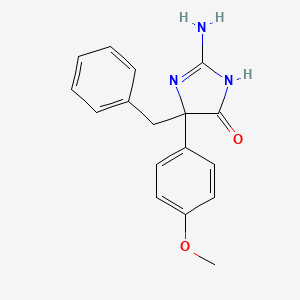
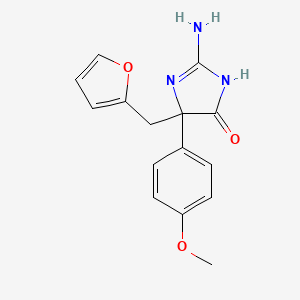
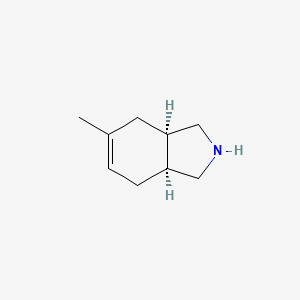
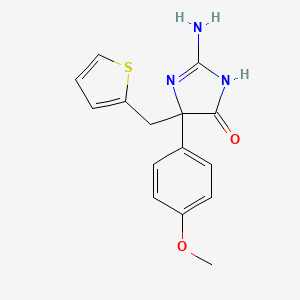
![2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345544.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345554.png)
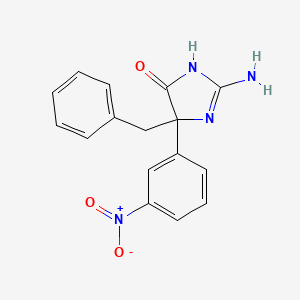
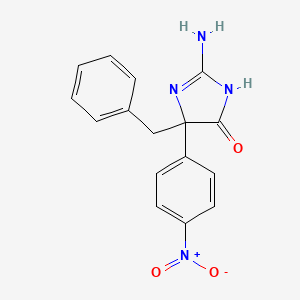
![2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345569.png)
![2-Amino-5-[(2-chloro-6-fluorophenyl)methyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345577.png)
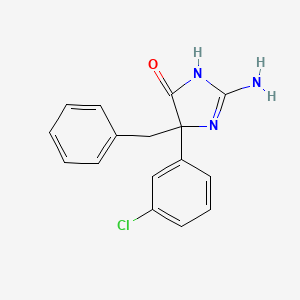
![2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345585.png)
